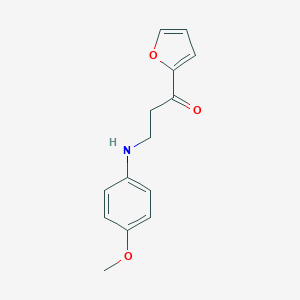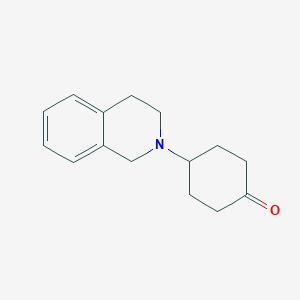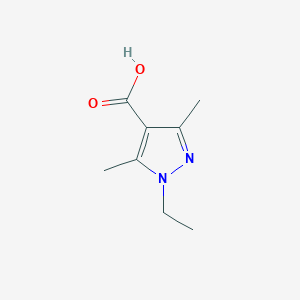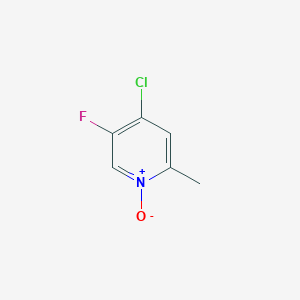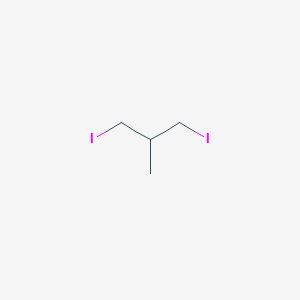
Potassium 4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate is a compound that is part of the 3-Phenoxybenzoic Acid Derivatives . These derivatives are known for their high biological activity and are used in a variety of efficacious antioxidant, nonsteroidal anti-inflammatory, anti-allergic, immunomodulating, cardiologic, and antimicrobial drugs .
Synthesis Analysis
The synthesis of 3-Phenoxybenzoic Acid Derivatives involves the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor . The synthesis is carried out at room temperature (20 – 25°C) with vigorous stirring for 1 h .Molecular Structure Analysis
The molecular structure of 3-Phenoxybenzoic Acid Derivatives is stabilized by various intermolecular interactions such as O-H ⋯S, C-H ⋯F, C-H ⋯S, C-H ⋯N, C-H ⋯O, C-H ⋯ π, lp ⋯ π and π ⋯ π . The interaction energy of these interactions is evaluated through the PIXEL method with decomposition of the total energy into the coulombic, polarization, dispersion, and repulsion contribution .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-Phenoxybenzoic Acid Derivatives include the reaction of carboxylic acid derivatives with 2-aminobenzamide . Anthranilamide and (hetero)aryl aldehydes are common combinations .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they are characterized by excellent mechanical properties, thermal stability, high photoluminescence efficiency, non-linear optical properties, and good film-forming properties . These properties enable significant applications in highly efficient organic electronics such as optical waveguides, organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and photodiodes .Wirkmechanismus
While the exact mechanism of action for Potassium 4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate is not explicitly mentioned in the search results, it’s worth noting that compounds in this series possess high biological activity . They include highly efficacious antioxidant, marginally toxic nonsteroidal anti-inflammatory, anti-allergic, immunomodulating, cardiologic, and antimicrobial drugs .
Safety and Hazards
While specific safety data for Potassium 4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate was not found, it’s important to note that similar compounds can be hazardous. For example, 4-Phenoxyphenyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, respiratory irritation, and can be harmful if swallowed, in contact with skin, or if inhaled .
Eigenschaften
IUPAC Name |
tripotassium;4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19O7PS.3K/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14;;;/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22);;;/q;3*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRADVLDMPYYQDB-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16K3O7PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

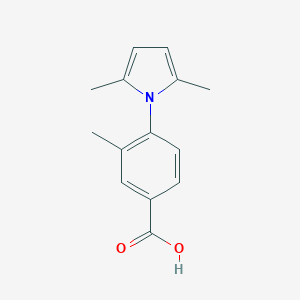
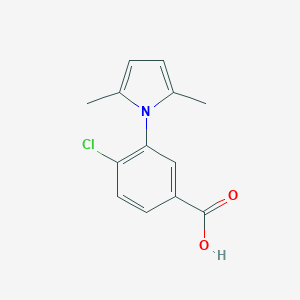
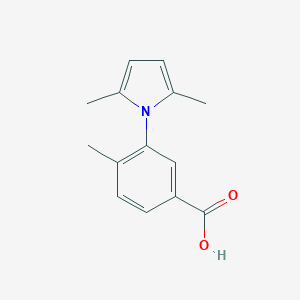
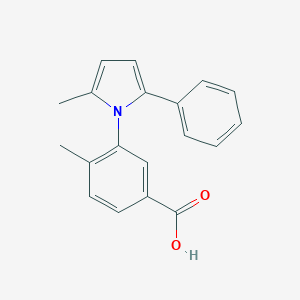
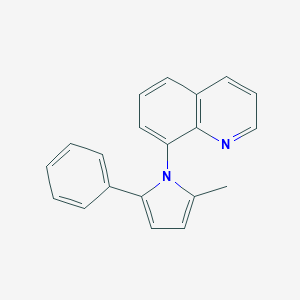
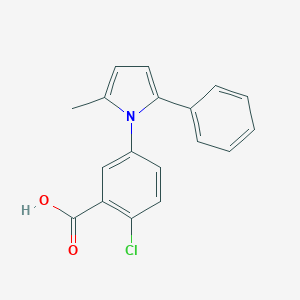
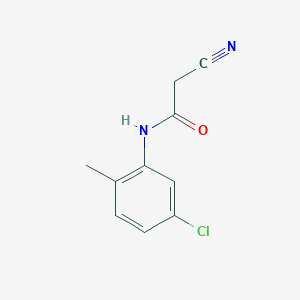
![6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B185768.png)
